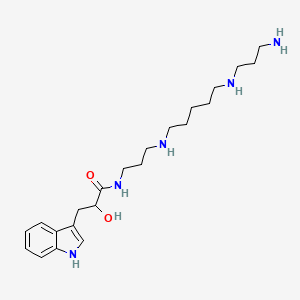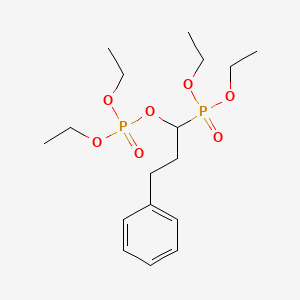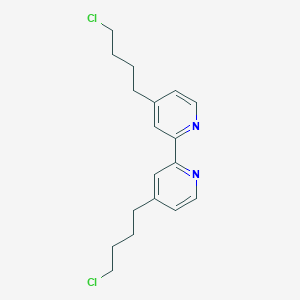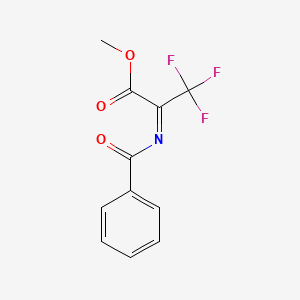
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is a chemical compound with a complex structure that includes a naphthalene core substituted with hydroxyl groups and a methyl-pentenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using sodium dithionite. Another method includes the hydrolysis of 4-amino-1-naphthol with 20% sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1,4-Naphthalenediol
Substitution: Various substituted naphthalenes depending on the reagents used
Applications De Recherche Scientifique
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- involves its interaction with various molecular targets and pathways. It can regulate antiproliferative processes through pathways involving p53, kinases, vascular endothelial growth factor receptor 2, COX-2, and protein activators of transcription (STAT3) . Additionally, it can inhibit signaling via EGFR-NF-kB and protein phosphatase Cdc25.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dihydroxynaphthalene
- 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone
- 1-Naphthalenemethanol, decahydro-5-(5-hydroxy-3-methyl-3-pentenyl)-1,4a-dimethyl-6-methylene-
Uniqueness
1,4-Naphthalenediol, 5,8-dihydro-6-(4-methyl-3-pentenyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl-pentenyl groups. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
177327-05-8 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C16H20O2/c1-11(2)4-3-5-12-6-7-13-14(10-12)16(18)9-8-15(13)17/h4,6,8-9,17-18H,3,5,7,10H2,1-2H3 |
Clé InChI |
GEOGVWFVOHPTNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCC2=C(C=CC(=C2C1)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



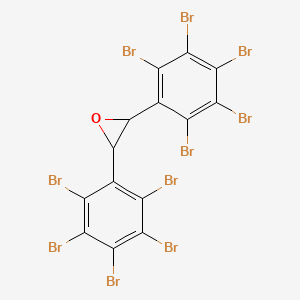

![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)




